2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide
Description
2-{[3-(Benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide is a synthetic hydrazinecarbothioamide derivative featuring a thienyl core substituted with a benzyloxy group at the 3-position. The compound combines a thiophene ring (a sulfur-containing heterocycle) with a benzyloxy substituent, linked via a carbonyl group to an N-methyl hydrazinecarbothioamide moiety.
Properties
IUPAC Name |
1-methyl-3-[(3-phenylmethoxythiophene-2-carbonyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-15-14(20)17-16-13(18)12-11(7-8-21-12)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,18)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZZWSMCVJSALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=C(C=CS1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide typically involves the following steps:
Formation of the Benzyloxy-thiophene Intermediate: : The initial step involves the benzylation of a thiophene-2-carbonyl compound under basic conditions to yield the benzyloxy intermediate.
Condensation Reaction: : This intermediate is then reacted with methyl hydrazinecarbothioamide under acidic or neutral conditions to form the desired product.
Industrial Production Methods
For large-scale production, methods such as catalytic synthesis or continuous flow processes may be employed to ensure high yield and purity of the compound. Reaction parameters such as temperature, solvent choice, and catalyst selection are optimized to achieve efficient conversion rates.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide can undergo various chemical reactions including:
Oxidation: : This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride to alter its functional groups or reduce its overall reactivity.
Substitution: : Substitution reactions, particularly electrophilic aromatic substitution, can be used to introduce new substituents onto the thiophene ring, enhancing or altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Various electrophiles like alkyl halides, acyl halides under mild to moderate conditions.
Major Products Formed
The major products of these reactions can vary based on the reaction type:
Oxidation may yield sulfoxides or sulfones.
Reduction may produce alcohols or amines.
Substitution can result in a variety of functionalized thiophenes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology
Biologically, it is investigated for its potential as an enzyme inhibitor or a bioactive molecule in drug discovery due to its unique functional groups.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways relevant to diseases such as cancer or infectious diseases.
Industry
Industrially, it is used in the production of specialty chemicals and materials, leveraging its reactivity to introduce functional groups into polymers or other materials.
Mechanism of Action
2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide exerts its effects through several mechanisms:
Molecular Targets: : It targets specific enzymes or receptors, binding to active sites or interacting with key residues.
Pathways Involved: : It can modulate biochemical pathways by inhibiting or activating specific enzymes, altering signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of hydrazinecarbothioamides, where structural variations in the aromatic core, substituents, and hydrazine moiety significantly influence physicochemical and biological properties. Below is a detailed comparison with key analogs:
Structural Variations and Physicochemical Properties
Key Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
The compound 2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide is a hydrazine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₂S
- SMILES Notation : CN(C(=O)C1=C(SC=C1)C(=O)N)C(Cc1ccccc1)O
Antitumor Activity
Recent studies have highlighted the antitumor potential of hydrazine derivatives, including the compound . A notable study synthesized a series of thiazole derivatives with hydrazide-hydrazone moieties and evaluated their cytotoxicity against various human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory activity, surpassing that of traditional chemotherapeutics like 5-Fluorouracil (5-FU) against cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| T1 | MCF-7 | 2.21 |
| T26 | BGC-823 | 1.67 |
| T38 | HepG2 | 1.11 |
The flow cytometry analysis suggested that these compounds could induce apoptosis in HepG2 cells, confirmed through S-phase cell cycle arrest, indicating a promising mechanism for cancer treatment .
Antimicrobial Activity
Hydrazine derivatives have also been investigated for their antimicrobial properties. Research on pyrazole derivatives has demonstrated notable antifungal and antibacterial activities, suggesting that similar structural motifs in hydrazine derivatives may confer comparable effects .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole Derivative A | E. coli | 15 µg/mL |
| Pyrazole Derivative B | S. aureus | 20 µg/mL |
The biological activity of hydrazine derivatives is often attributed to their ability to interact with various cellular targets. For instance, compounds containing thiazole and hydrazone functionalities have been shown to inhibit key enzymes involved in tumor metabolism and proliferation. This inhibition leads to increased reactive oxygen species (ROS) production, resulting in oxidative stress and subsequent apoptosis in cancer cells .
Case Studies
Several case studies have documented the efficacy of hydrazine derivatives in preclinical models:
- Case Study on HepG2 Cells : A study demonstrated that treatment with a thiazole-hydrazone derivative resulted in a significant reduction in cell viability and induced apoptosis via mitochondrial pathways.
- In Vivo Efficacy : Another investigation involved administering hydrazine derivatives to mice with induced tumors, resulting in notable tumor size reduction compared to control groups treated with saline.
Q & A
Q. How does the thiophene ring influence the compound’s electronic properties?
- Methodology : UV-Vis spectroscopy and cyclic voltammetry measure π→π transitions and redox potentials. The electron-rich thiophene enhances charge transfer, critical for DNA intercalation or photosensitizer applications .
Q. What role does the hydrazinecarbothioamide moiety play in metal chelation?
- Methodology : Conduct titration experiments with metal salts (e.g., Cu, Fe) monitored by UV-Vis or fluorescence. The –NH–C(=S)–NH– group forms stable 5-membered chelates, relevant for antioxidant (SOD-like) activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
